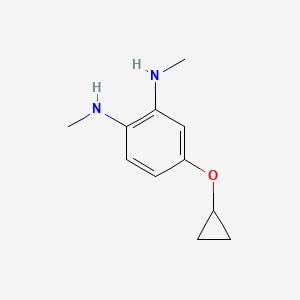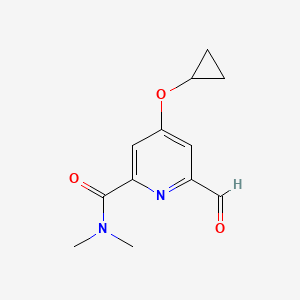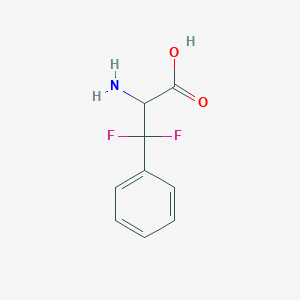
2-Amino-3,3-difluoro-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
One common method is the fluorination of 3-phenylpropanoic acid derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-Amino-3,3-difluoro-3-phenylpropanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-Amino-3,3-difluoro-3-phenylpropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3,3-difluoro-3-phenylpropanoic acid involves its interaction with biological molecules, particularly enzymes and proteins. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity . This interaction can affect various molecular pathways and biological processes .
Comparison with Similar Compounds
2-Amino-3,3-difluoro-3-phenylpropanoic acid can be compared with other fluorinated phenylalanine derivatives, such as:
3,3-Difluoro-2-oxo-3-phenylpropanoic acid: This compound has a similar structure but with an additional keto group, which can alter its reactivity and applications.
2,3-Dibromo-3-phenylpropanoic acid: This compound contains bromine atoms instead of fluorine, leading to different chemical properties and reactivity.
3-Phenylpropanoic acid: The non-fluorinated parent compound, which has different reactivity and applications due to the absence of fluorine atoms.
Properties
IUPAC Name |
2-amino-3,3-difluoro-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-9(11,7(12)8(13)14)6-4-2-1-3-5-6/h1-5,7H,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEORUXTAHKJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl (2S,3aS,6aR)-1-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B14811073.png)

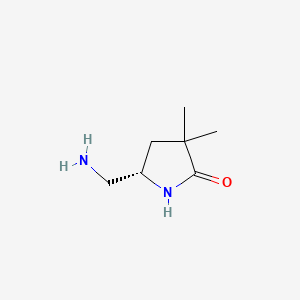
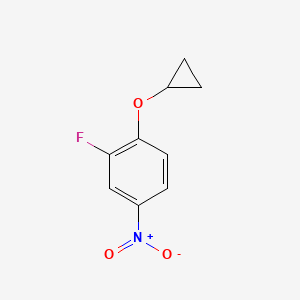
![2-(biphenyl-2-yloxy)-N'-[1-(propan-2-yl)piperidin-4-ylidene]acetohydrazide](/img/structure/B14811085.png)
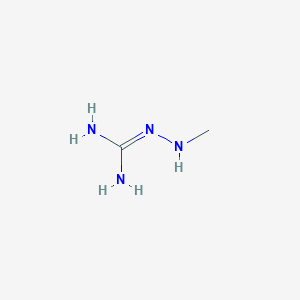
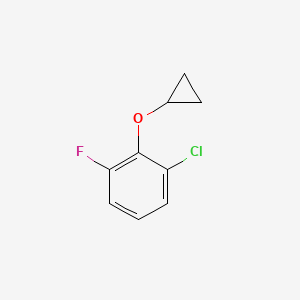

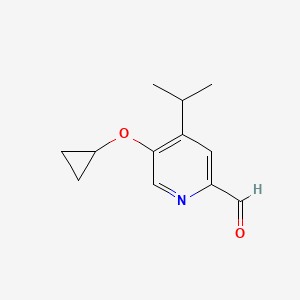
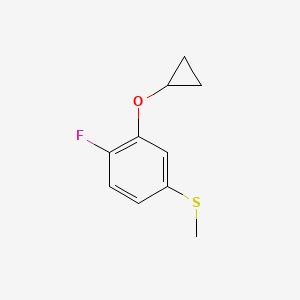
![4-(2-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid](/img/structure/B14811124.png)
